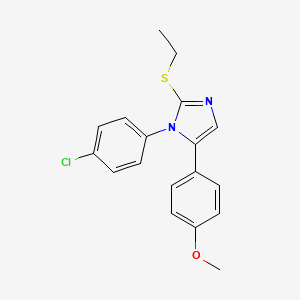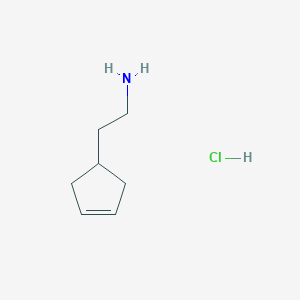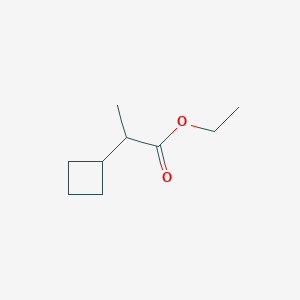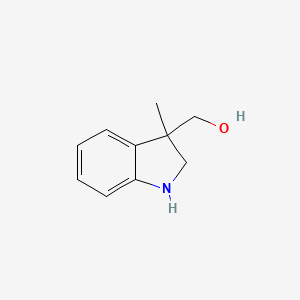
2,3-ジヒドロ-3-メチル-1H-インドール-3-メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-methanol, 2,3-dihydro-3-methyl-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is part of the indole family, which is known to bind with high affinity to multiple receptors . This makes it a valuable compound in the development of new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- are diverse, given the broad spectrum of biological activities associated with indole derivatives
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its applications .
化学反応の分析
Types of Reactions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
類似化合物との比較
- 1H-Indole-2-methanol
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
Comparison: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is unique due to its specific structure and the resulting biological activities. Compared to other indole derivatives, it may exhibit different reactivity and therapeutic potential, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(3-methyl-1,2-dihydroindol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-5,11-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKFNNQGUZWLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
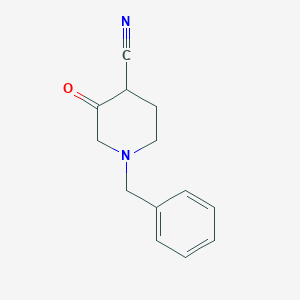

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2359040.png)


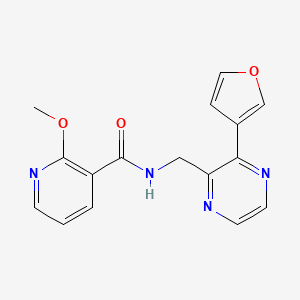
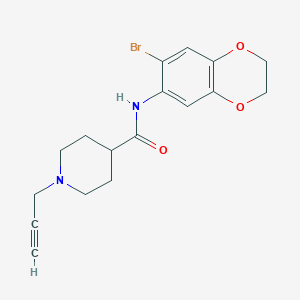
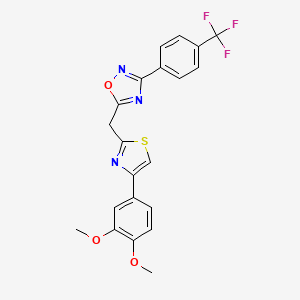

![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
